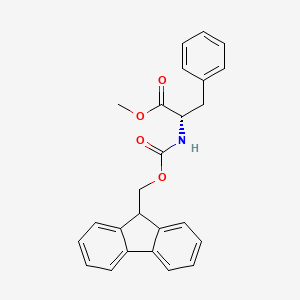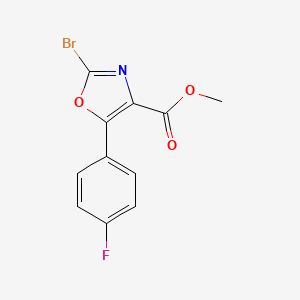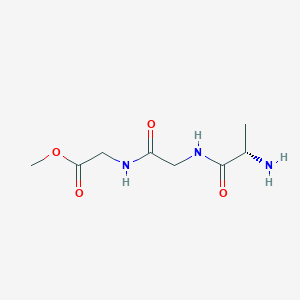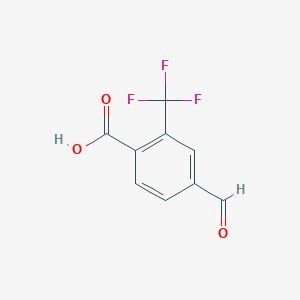
4-Formyl-2-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl-2-(trifluoromethyl)benzoic acid is a chemical compound characterized by the presence of a formyl group and a trifluoromethyl group attached to a benzoic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of a precursor compound with triethanolamine and palladium(II) chloride (PdCl₂) in dichloromethane (CH₂Cl₂) as a solvent . Another method involves the aerobic oxidation of aldehydes to carboxylic acids using an inorganic-ligand-supported copper catalyst and atmospheric oxygen as the sole oxidant .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Formyl-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Formyl-2-(trifluoromethyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals, dyes, and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Formyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the trifluoromethyl group can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzoic acid: This compound has a similar structure but lacks the formyl group, resulting in different chemical properties and reactivity.
2-Fluoro-4-(trifluoromethyl)benzoic acid: This compound features a fluorine atom in addition to the trifluoromethyl group, leading to distinct electronic and steric effects.
4-Formylbenzoic acid: This compound lacks the trifluoromethyl group, which significantly alters its chemical behavior and applications.
Uniqueness
4-Formyl-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the formyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C9H5F3O3 |
|---|---|
Molekulargewicht |
218.13 g/mol |
IUPAC-Name |
4-formyl-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)7-3-5(4-13)1-2-6(7)8(14)15/h1-4H,(H,14,15) |
InChI-Schlüssel |
BPPJOHSPAQNDML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


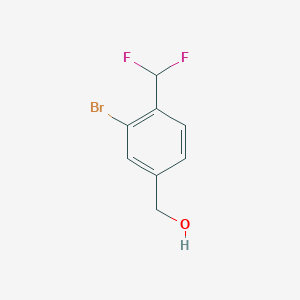


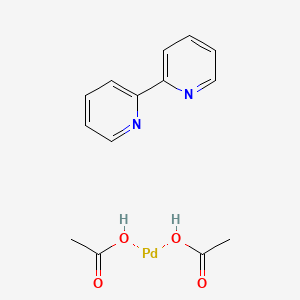
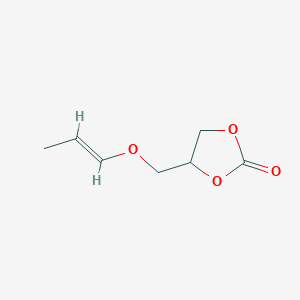
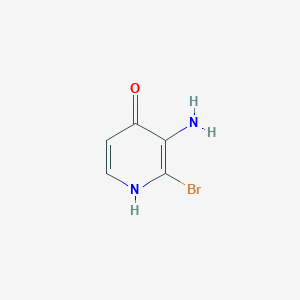
![dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate](/img/structure/B15250048.png)
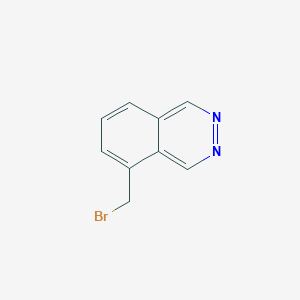

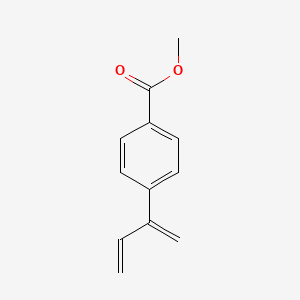
![(2'R,3S)-2'-(3-iodo-2H-indazol-6-yl)-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B15250073.png)
